[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol
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Overview
Description
[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and an isoquinolinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step involves the use of a difluorophenyl reagent, such as 2,4-difluorobenzyl chloride, in the presence of a base to introduce the difluorophenyl group onto the piperidine ring.
Attachment of the Isoquinolinylmethyl Group: The isoquinolinylmethyl group can be introduced through a nucleophilic substitution reaction using isoquinolin-5-ylmethyl chloride.
Reduction to Form the Methanol Group: The final step involves the reduction of a carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and isoquinolinylmethyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol: Unique due to its specific substitution pattern and functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Isoquinoline Derivatives: Compounds with isoquinoline rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O/c24-20-6-5-17(22(25)11-20)12-23(16-28)8-2-10-27(15-23)14-19-4-1-3-18-13-26-9-7-21(18)19/h1,3-7,9,11,13,28H,2,8,10,12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPJEYWEEFRIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)(CC4=C(C=C(C=C4)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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